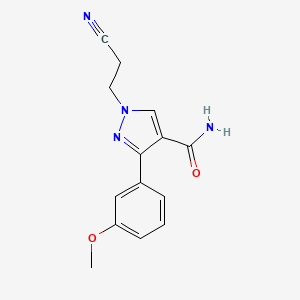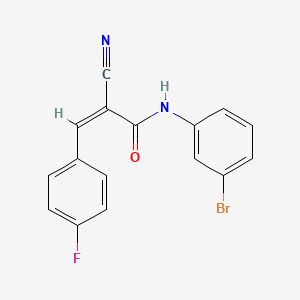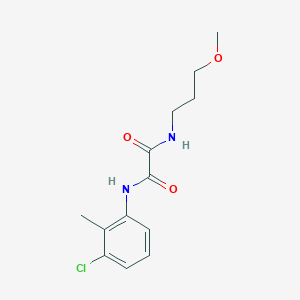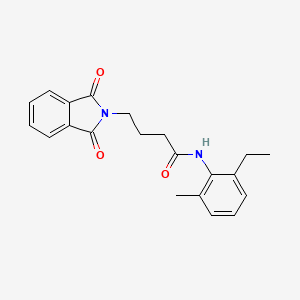
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide, also known as ERK5-IN-1, is a small molecule inhibitor that has been developed for the inhibition of extracellular signal-regulated kinase 5 (ERK5). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor that selectively targets ERK5 kinase activity. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide binds to the ATP-binding site of ERK5 and inhibits its kinase activity. This leads to the inhibition of ERK5-mediated downstream signaling pathways, including the activation of transcription factors such as MEF2 and Elk-1.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, suggesting its potential as a therapeutic agent for cardiovascular diseases. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit the differentiation of adipocytes, suggesting its potential as a therapeutic agent for obesity-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has several advantages as a research tool for studying ERK5 signaling. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor that selectively targets ERK5 kinase activity, making it a valuable tool for studying the role of ERK5 in various cellular processes. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent.
However, there are also some limitations to using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide in lab experiments. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor, which means that it may have off-target effects on other kinases. Therefore, it is important to use appropriate controls to ensure that the observed effects are due to the inhibition of ERK5 kinase activity and not due to off-target effects.
Direcciones Futuras
There are several future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide. One direction is to further optimize the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide, such as its potency, selectivity, and pharmacokinetic properties, to improve its efficacy and safety as a therapeutic agent. Another direction is to investigate the role of ERK5 in various diseases and to evaluate the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide in these diseases. Finally, the development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide as a research tool for studying ERK5 signaling may lead to the discovery of novel therapeutic targets and the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide was first reported by Gao et al. in 2013. The synthesis involves a four-step reaction starting from 2-ethyl-6-methylphenol, which is commercially available. The first step involves the protection of the phenolic hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride. The second step involves the Friedel-Crafts acylation of the protected phenol with 4-(chloromethyl)benzoic acid to give the corresponding ester. The third step involves the reduction of the ester to the alcohol using lithium aluminum hydride. The final step involves the coupling of the alcohol with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to give the desired product, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide.
Aplicaciones Científicas De Investigación
ERK5 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of ERK5 has been implicated in the development and progression of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Therefore, ERK5 has emerged as a promising therapeutic target in drug discovery.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been developed as a small molecule inhibitor of ERK5 and has shown promising results in preclinical studies. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit ERK5 kinase activity in vitro and in vivo, leading to the inhibition of ERK5-mediated downstream signaling pathways. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-15-9-6-8-14(2)19(15)22-18(24)12-7-13-23-20(25)16-10-4-5-11-17(16)21(23)26/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJOOQTWOIMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
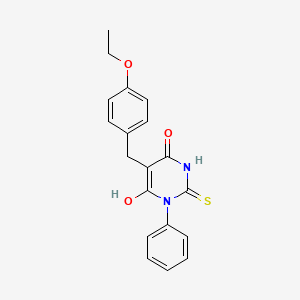
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)
